

A Comprehensive Technical Guide to the Physical and Chemical Properties of Pure Decamethylpentasiloxane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Decamethylpentasiloxane*

Cat. No.: *B14308882*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the core physical and chemical properties of pure **decamethylpentasiloxane**, also known as D5. The information is curated for researchers, scientists, and professionals in drug development who utilize this versatile siloxane fluid in their work. All quantitative data is presented in clear, structured tables for straightforward comparison, and detailed methodologies for key experimental protocols are provided.

Physical Properties of Decamethylpentasiloxane

Decamethylpentasiloxane is a colorless and odorless liquid with low viscosity and high volatility.^[1] Its physical characteristics make it a valuable ingredient in a wide array of applications, from personal care products to industrial solvents.^{[1][2]}

Property	Value	Units	Conditions
Molecular Weight	370.77	g/mol	
Boiling Point	210	°C	at 760 mmHg[3][4][5]
	90	°C	at 10 mmHg[1][6][7]
Melting Point	-47 to -38	°C	[3][4][8]
Density	0.958 - 0.9593	g/cm ³	at 20-25 °C[1][3][4][6]
Viscosity	3.74 - 4.5	cSt	at 25 °C[3][9]
Vapor Pressure	20.4 - 33.2	Pa	at 25 °C[3][10]
	0.2 - 2	mmHg	at 25-50 °C[5][11]
Refractive Index	1.396 - 1.40	n ₂₀ /D	at 20 °C[1][6][8]
Flash Point	73 - 76	°C	Closed Cup[7][12][13] [14]
Surface Tension	18.29 - 18.5	mN/m	at 25-297.15 K[5]
Heat of Vaporization	60	kJ/mol	[5]

Chemical Properties of Decamethylpentasiloxane

Chemically, **decamethylpentasiloxane** is a stable and relatively inert compound under normal conditions.[1][10] Its chemical behavior is a key factor in its suitability for various sensitive applications.

Property	Description
Solubility	
In Water	Immiscible; 17.03 ± 0.72 ppb (23 °C)[1][3][10]
In Organic Solvents	Soluble in many organic solvents.[15]
Stability	Stable under recommended storage conditions. [5] Incompatible with strong oxidizing agents.[1][10]
Hydrolysis	Hydrolysis is slow at neutral pH but increases at lower and higher pH values. The hydrolysis half-life is 315 days at pH 7 and 12 °C.[16]
Decomposition	When heated to decomposition, it emits acrid smoke and irritating vapors.[5]
Chemical Compatibility	Generally compatible with a wide range of cosmetic and industrial ingredients.[17]

Experimental Protocols

The determination of the physical and chemical properties of **decamethylpentasiloxane** follows standardized experimental protocols to ensure accuracy and reproducibility. Below are detailed methodologies for key experiments.

Boiling Point Determination (ASTM D1120)

The equilibrium boiling point is determined by heating the liquid in a round-bottom flask connected to a reflux condenser.[6][18][19] A calibrated temperature-measuring device is immersed in the liquid. The liquid is heated to its boiling point, and the temperature at which the liquid and vapor are in equilibrium under atmospheric pressure is recorded as the boiling point. [18][20]

Melting Point Determination (OECD 102)

The melting point, or melting range, is determined by heating a small, solid sample and observing the temperature at which the phase transition from solid to liquid occurs.[21][22]

Common methods include the capillary tube method, where the sample is heated in a capillary tube within a controlled temperature bath or metal block, and the temperature range over which melting occurs is recorded.[23]

Density Measurement (ASTM D4052)

The density of **decamethylpentasiloxane** is typically measured using a digital density meter. [12][24][25] This method is based on the oscillating U-tube principle.[5][26] A small sample of the liquid is introduced into a U-shaped tube, which is then electronically excited to oscillate at its natural frequency.[26] The density of the sample is directly related to the oscillation frequency and is calculated by the instrument.[5][26]

Viscosity Measurement (ASTM D445)

Kinematic viscosity is determined by measuring the time it takes for a specific volume of the liquid to flow under gravity through a calibrated glass capillary viscometer at a controlled temperature.[1][4][10][27] The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the liquid.[1] The test is performed in a constant temperature bath to ensure the liquid is at the specified temperature.[27]

Vapor Pressure Determination (OECD 104)

Vapor pressure can be determined using several methods, including the dynamic method, static method, or the isoteniscope method.[15][28][29] The dynamic method involves measuring the boiling point of the substance at different pressures. The static method directly measures the pressure exerted by the vapor in equilibrium with the liquid in a closed system at a constant temperature.[15]

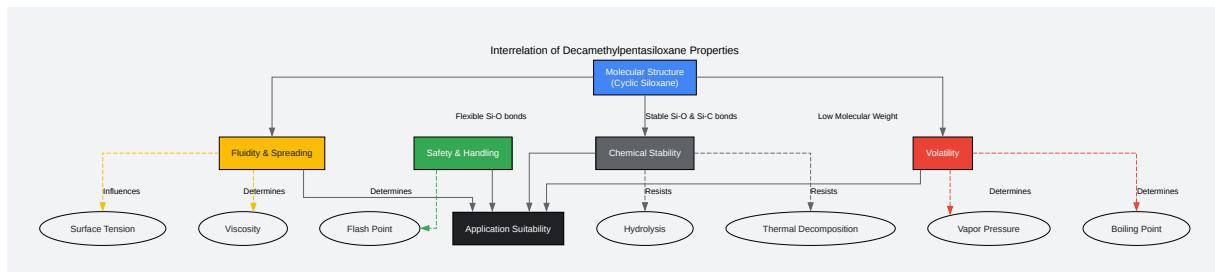
Refractive Index Measurement (ASTM D1218)

The refractive index is measured using a refractometer.[13][30][31] A small drop of the liquid is placed on the prism of the refractometer. Light is passed through the sample, and the angle at which it is refracted is measured.[32] The instrument is calibrated using a standard of known refractive index.[32]

Flash Point Determination (ASTM D93)

The flash point is determined using a Pensky-Martens closed-cup tester.[7][8][33] The sample is heated at a controlled rate in a closed cup.[34] An ignition source is periodically introduced into the vapor space above the liquid.[7][9] The flash point is the lowest temperature at which the vapors of the liquid ignite to produce a flash.[8][9]

Water Solubility (OECD 105)


The water solubility of a substance is determined by establishing a saturated solution of the substance in water at a specific temperature.[2][14][35] The flask method involves stirring an excess of the substance in water for a prolonged period to reach equilibrium.[36] The concentration of the substance in the aqueous phase is then determined by a suitable analytical method after separating the undissolved substance.[14]

Hydrolysis as a Function of pH (OECD 111)

The rate of hydrolysis is determined by dissolving the substance in aqueous buffer solutions of different pH values (typically 4, 7, and 9) and incubating them at a constant temperature in the dark.[3][11][17][37] The concentration of the test substance is measured at various time intervals to determine the rate of its degradation due to hydrolysis.[38]

Logical Relationship of Properties

The physical and chemical properties of **decamethylpentasiloxane** are interconnected and influence its behavior and applications. The following diagram illustrates these relationships.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. store.astm.org [store.astm.org]
- 2. oecd.org [oecd.org]
- 3. catalog.labcorp.com [catalog.labcorp.com]
- 4. ppapco.ir [ppapco.ir]
- 5. ASTM D4052 - eralytics [eralytics.com]
- 6. store.astm.org [store.astm.org]
- 7. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 8. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]
- 9. petrolube.com [petrolube.com]
- 10. American Society for Testing and Materials Standard ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids - AG - Australian Business Licence and Information Service [ablis.business.gov.au]
- 11. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]
- 12. store.astm.org [store.astm.org]
- 13. store.astm.org [store.astm.org]
- 14. filab.fr [filab.fr]
- 15. OECD test n°104: Vapour pressure - Analytice [analytice.com]
- 16. ASTM D445 - eralytics [eralytics.com]
- 17. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]
- 18. standards.iteh.ai [standards.iteh.ai]
- 19. standards.iteh.ai [standards.iteh.ai]
- 20. scribd.com [scribd.com]
- 21. oecd.org [oecd.org]
- 22. oecd.org [oecd.org]
- 23. laboratuar.com [laboratuar.com]
- 24. store.astm.org [store.astm.org]
- 25. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 26. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]
- 27. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]
- 28. oecd.org [oecd.org]
- 29. oecd.org [oecd.org]
- 30. store.astm.org [store.astm.org]
- 31. standards.iteh.ai [standards.iteh.ai]
- 32. scribd.com [scribd.com]
- 33. store.astm.org [store.astm.org]

- 34. nazhco.com [nazhco.com]
- 35. oecd.org [oecd.org]
- 36. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 37. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]
- 38. oecd.org [oecd.org]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physical and Chemical Properties of Pure Decamethylpentasiloxane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14308882#physical-and-chemical-properties-of-pure-decamethylpentasiloxane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com